2,4-Dimethanidylpentane;iron(2+)

Description

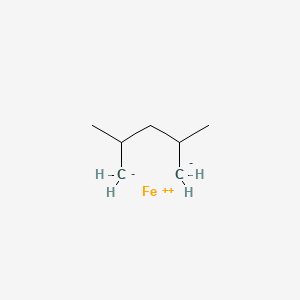

The compound "2,4-Dimethanidylpentane;iron(2+)" is hypothesized to be an organometallic complex where a ferrous ion (Fe²⁺) is coordinated by a ligand derived from a branched alkane, specifically 2,4-dimethylpentane (C₇H₁₆). While direct structural or thermodynamic data for this compound are absent in the provided evidence, its ligand backbone, 2,4-dimethylpentane, is well-documented. This hydrocarbon features a branched structure with methyl groups at positions 2 and 4 of a pentane chain, contributing to steric effects and influencing coordination chemistry . The iron(2+) center likely forms a coordination complex with the ligand’s methanidyl groups, though precise bonding motifs (e.g., η², η³) remain speculative.

Properties

CAS No. |

74920-98-2 |

|---|---|

Molecular Formula |

C7H14Fe |

Molecular Weight |

154.03 g/mol |

IUPAC Name |

2,4-dimethanidylpentane;iron(2+) |

InChI |

InChI=1S/C7H14.Fe/c1-6(2)5-7(3)4;/h6-7H,1,3,5H2,2,4H3;/q-2;+2 |

InChI Key |

RVUIXGIDHRWCAG-UHFFFAOYSA-N |

Canonical SMILES |

CC([CH2-])CC(C)[CH2-].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethanidylpentane;iron(2+) typically involves the reaction of 2,4-Dimethanidylpentane with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of 2,4-Dimethanidylpentane;iron(2+) may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethanidylpentane;iron(2+) can undergo various types of chemical reactions, including:

Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.

Reduction: The compound can be reduced back to its original state if it has been oxidized.

Substitution: The organic part of the molecule can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogens like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) ion will result in iron(3+) compounds, while substitution reactions can lead to a variety of substituted organic molecules.

Scientific Research Applications

2,4-Dimethanidylpentane;iron(2+) has several applications in scientific research:

Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Medicine: Research is ongoing into its potential use in drug delivery systems, where the iron(2+) ion can play a role in targeting specific cells or tissues.

Industry: It can be used in the production of high-octane fuels and as a component in certain types of batteries.

Mechanism of Action

The mechanism by which 2,4-Dimethanidylpentane;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, the iron(2+) ion can participate in redox reactions, which are crucial for processes such as cellular respiration and DNA synthesis. The organic part of the molecule can also interact with other molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Structural and Thermodynamic Comparison of Ligand Backbones

The ligand 2,4-dimethylpentane (C₇H₁₆) can be compared to structurally similar alkanes:

Key Observations :

Comparison with Organometallic Complexes

The iron(2+) center in "2,4-Dimethanidylpentane;iron(2+)" can be contrasted with other Fe²⁺ complexes and analogous metal-ligand systems:

Key Observations :

Functional Group Derivatives

Derivatives of pentane with substituents (e.g., iodine, carbonyl groups) highlight how functionalization alters reactivity and coordination:

Key Observations :

- Iodo- and aldehyde-substituted pentanes exhibit distinct reactivity compared to the methanidyl ligand, which may act as a σ-donor in Fe²⁺ coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.